molecular formula C23H37NO B10767379 (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide

(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide

Cat. No.: B10767379
M. Wt: 343.5 g/mol
InChI Key: GLGAUBPACOBAMV-AVHBIOJASA-N
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Description

(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide is a synthetic compound characterized by its unique structure, which includes a cyclopropyl group attached to a long-chain polyunsaturated amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available fatty acids or their derivatives.

    Formation of the Amide Bond: The fatty acid derivative is reacted with cyclopropylamine under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include:

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Automated Synthesis: Utilizing automated synthesizers can enhance reproducibility and reduce human error.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize the ecological impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxidized products.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated amides.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

    Polymer Science: It can be incorporated into polymer backbones to impart unique mechanical and thermal properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Signal Transduction: It can modulate signaling pathways in cells, influencing various biological processes.

Medicine

    Anti-inflammatory Agents: Due to its structural similarity to fatty acid derivatives, it may exhibit anti-inflammatory properties.

    Cancer Therapy: The compound could be explored for its potential to inhibit cancer cell proliferation.

Industry

    Material Science: It can be used in the development of advanced materials with specific properties, such as enhanced durability or flexibility.

    Agriculture: The compound may serve as a precursor for agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism by which (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems, altering their activity.

    Pathways Involved: It can influence pathways related to inflammation, cell proliferation, and apoptosis by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (5Z,8E,11Z,14Z)-Icosapentaenoic Acid: A polyunsaturated fatty acid with anti-inflammatory properties.

    (5Z,8E,11Z,14Z)-Eicosapentaenoic Acid Ethyl Ester: An ethyl ester derivative used in dietary supplements for its cardiovascular benefits.

Uniqueness

    Structural Features: The presence of a cyclopropyl group distinguishes (5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide from other similar compounds, potentially enhancing its stability and reactivity.

    Biological Activity: The unique structure may confer distinct biological activities, making it a valuable compound for research and development in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C23H37NO

Molecular Weight

343.5 g/mol

IUPAC Name

(5Z,8E,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12+,16-15-

InChI Key

GLGAUBPACOBAMV-AVHBIOJASA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C/C/C=C\CCCC(=O)NC1CC1

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1

Origin of Product

United States

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